Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester
Overview
Description
“Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester” is a complex organic compound . It is also known as TAK-243 .
Molecular Structure Analysis
The molecular formula of this compound is C19H20F3N5O5S2 . The InChI code is InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a crystalline solid with a molecular weight of 519.5. It has a purity of ≥98%. It is soluble in DMSO and methanol .Scientific Research Applications
Treatment of Adrenocortical Carcinoma (ACC)
TAK-243 has shown potent activity in ACC cell lines . It inhibits protein ubiquitination in ACC cells, leading to the accumulation of free ubiquitin, activation of the unfolded protein response, and induction of apoptosis . It has been found to be effective both as a monotherapy and in combination with existing therapies or BCL2 inhibitors .
Enhancement of Tumor Antigen Presentation
TAK-243 has been used to promote the maturation of dendritic cells (DCs) and antigen presentation, which stimulates the T cells activation and proliferation . This has been shown to trigger an immune response to tumor cells in vivo .
Combination Therapy with BCL2 and mTOR Inhibitors
TAK-243 has been found to be highly synergistic with BCL2 inhibitors (Navitoclax and Venetoclax) in preclinical ACC models . This suggests that it could be used in combination with these inhibitors for more effective treatment.
Overcoming Resistance to B-cell Receptor-associated Kinase Inhibitors
While resistance to B-cell receptor-associated kinase inhibitors is inevitable, TAK-243 might offer a potential solution . More research is needed in this area to confirm its effectiveness.
Induction of ER Stress and Apoptosis in CLL Cells
TAK-243 has been shown to induce ER stress and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells . This suggests that it could be a potential treatment option for CLL.
Potential Use in Nanomedicine
TAK-243 has been fabricated into cationic lipid-assisted nanoparticles (CLANTAK-243), which act as an effective tumor immunotherapy enhancer . This suggests potential applications in the field of nanomedicine.
Mechanism of Action
TAK-243, also known as MLN7243 or Uae inhibitor MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin activating enzyme (UAE), the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade .
Target of Action
The primary target of TAK-243 is the Ubiquitin-like Modifier Activating Enzyme 1 (UBA1; UAE) . This enzyme is the initiating enzyme in the ubiquitylation cascade, a process in which proteins are tagged with ubiquitin moieties to regulate their degradation or function .
Mode of Action
TAK-243 binds to free ubiquitin and forms a TAK-243-ubiquitin adduct, thereby inhibiting the UAE . This action blocks the activation of E1 enzymes, leading to the inhibition of intracellular ubiquitin binding . As a result, TAK-243 disrupts the ubiquitin–proteasome system (UPS), a network of enzymes responsible for maintaining cellular protein homeostasis .
Biochemical Pathways
TAK-243 affects several biochemical pathways. It inhibits protein ubiquitination in cells, leading to the accumulation of free ubiquitin . This action triggers the activation of the unfolded protein response and induces apoptosis . TAK-243 also disrupts DNA double strand break repair, as evidenced by reduced recruitment of 53BP1 to DNA double strand breaks .
Result of Action
The inhibition of UAE by TAK-243 leads to a decrease in the abundance of poly- and mono-ubiquitylated proteins in cells . This action induces proteotoxic stress and impairs cell cycle progression and DNA damage repair pathways . Consequently, TAK-243 reduces growth and viability of cancer cells .
Action Environment
TAK-243 has been shown to be effective in various environments, including in vitro cell lines, patient-derived organoids, and murine xenografts . The compound has also demonstrated synergistic effects with current therapeutics for adrenocortical carcinoma (ACC), such as mitotane, etoposide, and cisplatin .
properties
IUPAC Name |
[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDAGXLMHXUAGV-DGWLBADLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1450833-55-2 | |
Record name | TAK-243 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-243 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15013 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK-243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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